1,2,3,8,9-Pentachlorodibenzofuran
Overview
Description
1,2,3,8,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of multiple chlorine atoms attached to a dibenzofuran structure . These compounds are known for their persistence in the environment and potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,8,9-Pentachlorodibenzofuran can be synthesized through various methods, including the pyrolysis or incineration of chlorine-containing products at temperatures below 1200°C . This process often involves the presence of chlorine donors, which facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzofuran structure .
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans, including this compound, typically occurs as an unintended byproduct during the manufacturing of other chlorinated compounds . These compounds are not deliberately produced in large quantities but are often found as contaminants in various industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,2,3,8,9-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce more highly chlorinated dibenzofurans, while reduction reactions may yield less chlorinated derivatives .
Scientific Research Applications
1,2,3,8,9-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Analysis: It is used as a standard for analyzing environmental samples for the presence of dioxins and furans.
Toxicological Studies: Researchers study its toxic effects to understand the impact of polychlorinated dibenzofurans on human health and the environment.
Biochemical Research: It is used to investigate the biochemical pathways and molecular targets affected by exposure to polychlorinated dibenzofurans.
Mechanism of Action
1,2,3,8,9-Pentachlorodibenzofuran exerts its effects through interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator . Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to various biochemical and toxicological effects, including disruption of endocrine functions and promotion of carcinogenicity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,8,9-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Shares similar chemical properties and toxicological effects.
2,3,4,7,8-Pentachlorodibenzofuran: Another highly toxic congener with similar environmental and health impacts.
Uniqueness
What sets this compound apart is its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile . This unique structure allows for distinct interactions with molecular targets, contributing to its specific effects and applications in scientific research .
Properties
IUPAC Name |
1,2,3,8,9-pentachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGLWUJPCTUDEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232567 | |
Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-54-5 | |
Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,8,9-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3372MT2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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